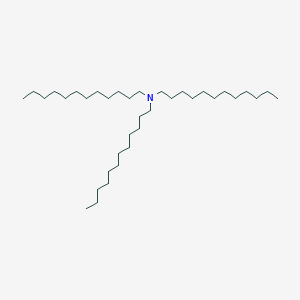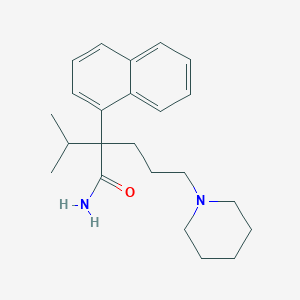![molecular formula C17H12N2O7S B085532 4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid CAS No. 132-88-7](/img/structure/B85532.png)
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid (also known as NBD-Cl) is a chemical compound that is widely used in scientific research. It is a fluorescent labeling agent that is commonly used to label proteins, peptides, and other biomolecules. NBD-Cl is a highly sensitive and versatile labeling reagent that has been used in a variety of applications in biochemistry, molecular biology, and biophysics.
Mécanisme D'action
The mechanism of action of NBD-Cl involves the covalent attachment of the NBD group to the target molecule. The NBD group is highly fluorescent and can be detected using fluorescence microscopy or other imaging techniques. The attachment of the NBD group to the target molecule does not affect the biological activity of the molecule.
Effets Biochimiques Et Physiologiques
NBD-Cl has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-carcinogenic compound that is safe to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBD-Cl in laboratory experiments is its high sensitivity and versatility. It can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. NBD-Cl is also highly fluorescent, which makes it easy to detect and quantify. However, one limitation of using NBD-Cl is that it requires the use of specialized equipment, such as fluorescence microscopes or flow cytometers.
Orientations Futures
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new labeling techniques that can be used to study protein-protein interactions and other biological processes. Another potential direction is the use of NBD-Cl in drug discovery and development, where it can be used to screen for potential drug candidates and to study the mechanisms of action of existing drugs. Overall, NBD-Cl is a highly versatile and valuable tool in scientific research, and its potential applications are vast.
Méthodes De Synthèse
The synthesis of NBD-Cl involves the reaction between 4-nitrobenzoic acid and 2-naphthol in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the final product, NBD-Cl. The synthesis of NBD-Cl is a well-established method that has been used for many years.
Applications De Recherche Scientifique
NBD-Cl has been widely used in scientific research as a fluorescent labeling agent for proteins, peptides, and other biomolecules. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques. NBD-Cl has also been used to study protein-protein interactions, protein folding, and enzyme kinetics.
Propriétés
Numéro CAS |
132-88-7 |
|---|---|
Nom du produit |
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid |
Formule moléculaire |
C17H12N2O7S |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26) |
Clé InChI |
YKEZWGMBLVPRBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
Autres numéros CAS |
132-88-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



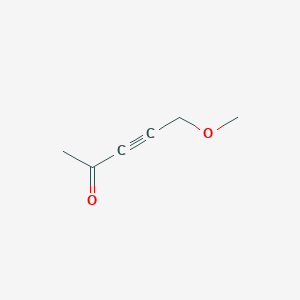
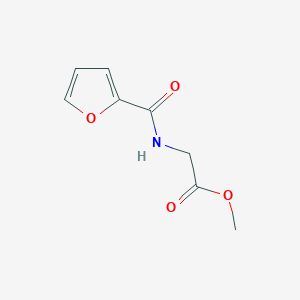
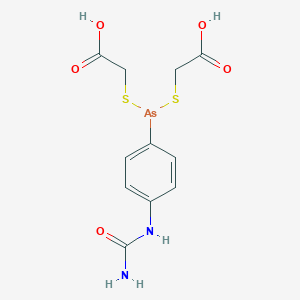
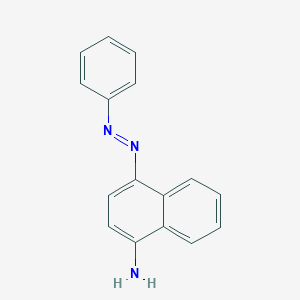

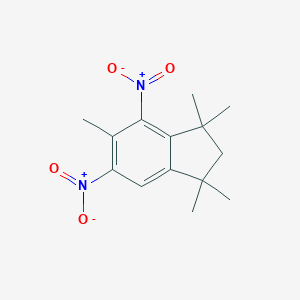
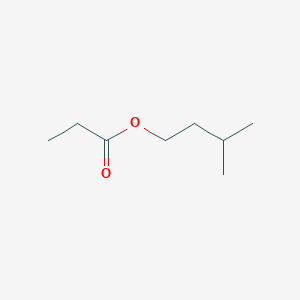


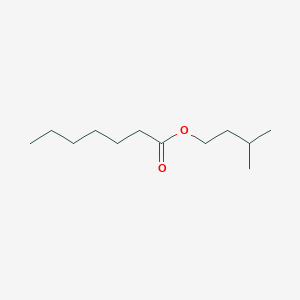
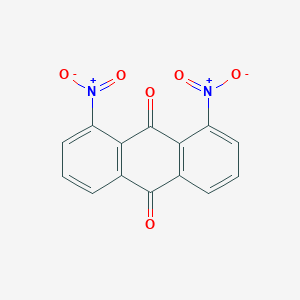
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
